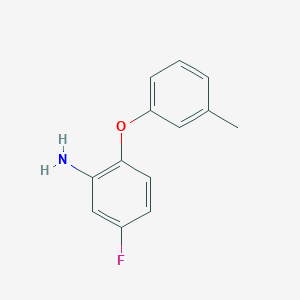

5-Fluoro-2-(3-methylphenoxy)aniline

Description

Contextualization within the Landscape of Fluorinated Aryl Ethers and Anilines

5-Fluoro-2-(3-methylphenoxy)aniline belongs to the family of fluorinated diaryl ether anilines. This structure is significant as it combines three key pharmacophores: a fluorine atom, a diaryl ether linkage, and an aniline (B41778) moiety.

Fluorinated compounds are of immense interest in medicinal chemistry and materials science. researchgate.net The introduction of fluorine into a molecule can dramatically alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netnih.gov For instance, the replacement of a hydrogen atom with fluorine can block metabolic pathways, thereby increasing the half-life of a drug. researchgate.net

Anilines , or aminobenzenes, are fundamental building blocks in organic synthesis, serving as precursors to a vast array of dyes, polymers, and pharmaceuticals. smolecule.comsigmaaldrich.com The amino group is a versatile functional handle for further chemical modifications.

The diaryl ether motif is a common structural feature in numerous natural products and synthetic compounds with diverse biological activities. rsc.org This linkage provides a degree of conformational flexibility, which can be crucial for a molecule's interaction with enzyme active sites or receptors.

Research Significance of this compound in Organic Synthesis

The unique combination of functional groups in this compound makes it a potentially valuable intermediate in organic synthesis. The aniline group can undergo a variety of chemical transformations, including diazotization to introduce other functional groups, or acylation and alkylation to build more complex molecular architectures.

The synthesis of the diaryl ether core of this molecule would likely employ well-established cross-coupling methodologies. The two primary methods for forming the C-O bond in diaryl ethers are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation: This classic method typically involves the copper-catalyzed reaction of an aryl halide with a phenol (B47542) in the presence of a base. smolecule.com

Buchwald-Hartwig Amination: A more modern approach that utilizes palladium catalysts with specialized ligands to couple aryl halides or triflates with alcohols or phenols. This method often proceeds under milder conditions and with greater functional group tolerance.

The presence of the fluorine atom and the methyl group on the respective aromatic rings would likely influence the reactivity of the starting materials in these coupling reactions.

Overview of Current Academic Research Trends and Future Directions

While specific research on this compound is not prominent, current trends in medicinal chemistry point towards the exploration of novel fluorinated scaffolds. Researchers are continually investigating how the position and number of fluorine atoms can fine-tune the biological activity of lead compounds. nih.gov

Future research on a molecule like this compound would likely involve:

Development of an efficient and scalable synthesis: Establishing a reliable synthetic route is the first step towards exploring its potential applications.

Biological screening: Investigating its activity against a range of biological targets, such as kinases, proteases, or G-protein coupled receptors, could uncover potential therapeutic uses.

Materials science applications: The incorporation of fluorinated diaryl ether anilines into polymers could lead to materials with enhanced thermal stability, and specific dielectric properties. rsc.org

The exploration of such novel chemical entities is crucial for the advancement of drug discovery and materials science.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-(3-methylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c1-9-3-2-4-11(7-9)16-13-6-5-10(14)8-12(13)15/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQJDWGJUMNHTGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=C(C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparation Routes

Conventional Synthetic Approaches to 5-Fluoro-2-(3-methylphenoxy)aniline

The traditional synthesis of this compound typically involves a two-step process: the formation of a diaryl ether bond followed by the reduction of a nitro group to an amine. This pathway is a well-established and reliable method for producing the target molecule.

Nucleophilic Aromatic Substitution Pathways for Phenoxy Aniline (B41778) Formation

The core of the phenoxy aniline structure is formed through a nucleophilic aromatic substitution (SNAr) reaction. In this key step, a suitably activated fluoronitrobenzene is reacted with a phenoxide. For the synthesis of this compound, a common precursor is 2,4-difluoronitrobenzene. The fluorine atom at the 2-position is highly activated towards nucleophilic attack by the electron-withdrawing nitro group at the 4-position.

The reaction proceeds by the attack of the 3-methylphenoxide ion on the carbon atom bearing the fluorine at the 2-position of the 2,4-difluoronitrobenzene. This addition forms a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent loss of the fluoride (B91410) ion restores the aromaticity of the ring, yielding the diaryl ether, 1-fluoro-4-nitro-2-(3-methylphenoxy)benzene. This reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, which deprotonates the 3-methylphenol to generate the nucleophilic phenoxide. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often employed to facilitate the reaction.

Table 1: Key Reactants in Nucleophilic Aromatic Substitution

| Reactant | Role |

| 2,4-Difluoronitrobenzene | Electrophilic aromatic substrate |

| 3-Methylphenol (m-cresol) | Nucleophile precursor |

| Potassium Carbonate (K2CO3) | Base |

| Dimethylformamide (DMF) | Solvent |

Reductive Strategies for Nitro Precursors

Once the diaryl ether linkage is established, the final step in the conventional synthesis is the reduction of the nitro group to an aniline. This transformation is a fundamental process in organic chemistry with a variety of reliable methods.

A widely used and effective method for this reduction is catalytic hydrogenation. This involves treating the nitro-substituted diaryl ether with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common and efficient catalyst for this purpose. The reaction is typically carried out in a solvent such as ethanol or ethyl acetate under a hydrogen atmosphere. This method is often preferred due to its clean nature and the high yields it typically affords.

Alternative reductive strategies include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). These reducing agents are cost-effective and have been historically significant in the reduction of aromatic nitro compounds. Another common laboratory-scale reducing agent is sodium dithionite (Na2S2O4). The choice of reducing agent can depend on the scale of the reaction, the presence of other functional groups in the molecule, and cost considerations.

Optimization of Reaction Conditions and Yields

For the nucleophilic aromatic substitution, key parameters to optimize include the choice of base, solvent, temperature, and reaction time. The strength of the base can influence the rate of phenoxide formation. The solvent's polarity and ability to solvate the ions involved are crucial for the reaction's success. Temperature plays a significant role; while higher temperatures can increase the reaction rate, they may also lead to the formation of undesired side products. Careful monitoring of the reaction progress, often by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), is essential to determine the optimal reaction time.

In the reduction of the nitro group, the choice of catalyst and solvent, as well as the pressure of hydrogen gas in catalytic hydrogenation, are critical variables. The catalyst loading (the amount of catalyst relative to the substrate) can affect the reaction rate and completeness. The solvent must be chosen to ensure the solubility of the starting material and not interfere with the catalyst's activity. Optimizing these conditions ensures a high conversion of the nitro compound to the desired aniline with minimal side reactions.

Emergent Synthetic Strategies for Related Fluorinated Phenoxy Anilines

While the conventional methods are robust, research into more efficient and versatile synthetic routes is ongoing. Modern synthetic chemistry has introduced new methodologies that offer potential advantages in terms of reaction conditions, substrate scope, and efficiency.

Palladium-Catalyzed Coupling Methods for Aryl Amine Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the synthesis of aryl amines. nih.govnih.gov These methods allow for the formation of carbon-nitrogen bonds under relatively mild conditions. In the context of synthesizing fluorinated phenoxy anilines, a palladium catalyst could be used to directly couple a fluorinated aryl halide or triflate with an amine. This approach offers a different retrosynthetic disconnection and can be particularly useful for constructing sterically hindered anilines or when specific functional groups are not compatible with traditional methods. The choice of palladium precursor, ligand, base, and solvent is crucial for the success of these reactions. nih.govnih.gov

Mechanochemical Synthesis Techniques for Fluorinated Imines and Analogs

Mechanochemistry, the use of mechanical force to induce chemical reactions, is an emerging green chemistry technique that often proceeds in the absence of a solvent. nih.govmdpi.comresearchgate.net This method has been successfully applied to the synthesis of fluorinated imines by grinding together an aldehyde and an amine. nih.govmdpi.comresearchgate.net While not a direct synthesis of anilines, the reduction of the resulting imines provides a pathway to the corresponding amines. This solvent-free approach offers advantages in terms of reduced waste, lower energy consumption, and potentially faster reaction times compared to traditional solution-phase synthesis. nih.govmdpi.comresearchgate.net The application of mechanochemistry to the synthesis of fluorinated anilines and their precursors is an area of active research. beilstein-journals.orgnih.gov

Patent Literature for Scalable Preparation of Fluorinated Anilines and Aminophenols

The industrial-scale synthesis of fluorinated anilines and aminophenols is critical for the production of various pharmaceuticals, agrochemicals, and specialty materials. Patent literature reveals several methodologies designed for scalability, focusing on yield, purity, and economic viability.

One prominent method involves the preparation of fluorinated anilines from corresponding chlorinated precursors through a halogen-exchange (Halex) reaction, followed by reduction. For instance, 2,4-difluoroaniline can be synthesized from 2,4-dichloronitrobenzene. The process entails a chlorine-fluorine exchange reaction, activated by the nitro group, followed by the reduction of the nitro group to an amine. This approach is advantageous due to the relatively low cost of chlorinated starting materials. google.com

Another patented strategy for preparing fluorinated anilines involves the treatment of aromatic azides with anhydrous hydrogen fluoride. google.com This method is noted for producing a clean final product with good yields. The aromatic azides are typically generated from the corresponding anilines by reaction with nitrous acid and an alkali metal azide in a two-phase aqueous-nonaqueous system. google.com

The synthesis of fluorophenols, which can be precursors to aminophenols, is also well-documented. One process describes the hydrolysis of p-bromofluorobenzene in the presence of a copper catalyst and a mixture of NaOH and Na₂CO₃ to produce p-fluorophenol. google.com This method is designed to yield a highly pure product with minimal formation of by-products like phenol (B47542). google.com Another approach involves the hydrolysis of chlorofluorobenzenes under acidic conditions (pH 3.0 to 6.5) at high temperatures (225 to 300 °C) with a copper-containing catalyst to yield the corresponding fluorophenols. epo.org

Furthermore, direct fluorination techniques using N-fluoropyridinium salts have been patented for the preparation of fluorinated phenols and N-acylanilines. googleapis.com For example, o-fluorophenol can be obtained by fluorinating p-bromophenol with 2-chloro-6-(trichloromethyl)pyridinium fluoroborate, followed by reductive removal of the bromine atom. googleapis.com

A patented method for producing 4-amino-3-fluorophenol starts from p-nitrophenol, which is first hydrogenated to p-aminophenol. patsnap.com The p-aminophenol then undergoes a sulfonation reaction, followed by a fluorination step using xenon difluoride under the catalysis of hydrogen fluoride, and finally, a desulfonation via reflux in dilute sulfuric acid. patsnap.com

The table below summarizes key patented methods for the preparation of fluorinated anilines and aminophenols.

| Product | Starting Material(s) | Key Reagents/Catalysts | Methodology | Reference |

| p-Fluoroaniline, 2,4-Difluoroaniline | Corresponding Aromatic Anilines | Nitrous acid, NaN₃, Anhydrous HF | Diazotization, Azidation, Fluorination | google.com |

| 2,4-Difluoroaniline | 2,4-Dichloronitrobenzene | Fluoride source, Reducing agent | Halogen Exchange (Halex), Nitro Reduction | google.com |

| p-Fluorophenol | p-Bromofluorobenzene | NaOH, Na₂CO₃, Copper catalyst | Catalytic Hydrolysis | google.com |

| Fluorophenols | Chlorofluorobenzenes | Water, Copper catalyst | Acidic Hydrolysis | epo.org |

| N-Acetyl-2-fluoro-4-bromoaniline | N-Acetyl-4-bromoaniline | N-Fluoropyridinium triflate | Direct Fluorination | googleapis.com |

| 4-Amino-3-fluorophenol | p-Nitrophenol | H₂, Ni catalyst, H₂SO₄, XeF₂, HF | Hydrogenation, Sulfonation, Fluorination, Desulfonation | patsnap.com |

| 4-Fluoro-2-methoxy-5-nitroaniline | 2,4-Difluoro-1-nitrobenzene | Potassium tert-butoxide, Methanol, Acetic anhydride, Nitrating agent | Nucleophilic Substitution, Reduction, Protection, Nitration, Deprotection | google.com |

Utilization of Key Fluorinated Building Blocks in the Preparation of Related Structures

Fluorinated building blocks are crucial intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals, where the introduction of fluorine can significantly enhance biological activity and physicochemical properties. alfa-chemistry.comossila.com These building blocks are organic molecules that contain one or more fluorine atoms and a reactive functional group, allowing for their incorporation into larger structures using standard synthetic methods.

Aromatic fluorides, such as fluorinated anilines and phenols, are particularly important intermediates. alfa-chemistry.com For example, 3-chloro-4-fluoroaniline is a key building block for synthesizing fluoroquinolone antibiotics, and 4-bromo-2-fluoroaniline is used in the preparation of the anti-inflammatory drug ibuprofen. alfa-chemistry.com The compound 2-Fluoro-4-(trifluoromethyl)aniline serves as a precursor for various bicyclic and tricyclic heterocycles, such as quinolines and phenazines, due to the reactivity of the ortho-substituted fluorine in nucleophilic aromatic substitution reactions. ossila.com

In the context of structures related to this compound, various fluorinated building blocks are employed. The synthesis of related trifluoromethylated anilines, such as 2-methoxy-5-(trifluoromethyl)aniline, demonstrates a common strategy. This compound is prepared by the catalytic hydrogenation of 4-methoxy-3-nitrobenzotrifluoride using a palladium on carbon (Pd/C) catalyst. chemicalbook.com Here, 4-methoxy-3-nitrobenzotrifluoride acts as the key fluorinated building block.

The synthesis of more complex structures often involves the coupling of different building blocks. For instance, the synthesis of 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide involves the reaction of 2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide with 1-bromohexane. mdpi.com While this example doesn't involve a fluorinated building block directly, a similar synthetic logic would apply to create analogues of this compound. One could envision a nucleophilic aromatic substitution reaction where a fluorinated aniline or phenol is coupled with a phenoxide or an aryl halide, respectively.

The table below lists several key fluorinated building blocks and their applications in synthesizing related chemical structures.

| Fluorinated Building Block | CAS Number | Application/Related Structure Synthesized | Reference |

| 2-Fluoro-4-(trifluoromethyl)aniline | 69409-98-9 | Precursor for bicyclic and tricyclic heterocycles (e.g., quinoxalines, quinolines) | ossila.com |

| 3-Chloro-4-fluoroaniline | 367-22-6 | Synthesis of fluoroquinolone antibiotics | alfa-chemistry.com |

| 4-Bromo-2-fluoroaniline | 51436-98-7 | Synthesis of the anti-inflammatory drug ibuprofen | alfa-chemistry.com |

| 4-Methoxy-3-nitrobenzotrifluoride | 328-80-3 | Preparation of 2-Methoxy-5-(trifluoromethyl)aniline | chemicalbook.com |

| 5-Bromo-4-fluoro-2-methylaniline | 627871-16-3 | Intermediate for drug discovery and medicinal chemistry | ossila.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. For 5-Fluoro-2-(3-methylphenoxy)aniline, FT-IR analysis would be expected to reveal key stretching and bending vibrations. Although specific experimental data is unavailable, characteristic absorption bands for the functional groups in the molecule can be predicted.

Predicted FT-IR Spectral Features of this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric Stretching | 3300-3500 |

| Amine (N-H) | Scissoring (Bending) | 1590-1650 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aromatic C=C | Stretching | 1450-1600 |

| Ether (Ar-O-C) | Asymmetric Stretching | 1200-1275 |

| Ether (Ar-O-C) | Symmetric Stretching | 1020-1075 |

| C-F | Stretching | 1000-1400 |

| Methyl (C-H) | Asymmetric & Symmetric Stretching | 2850-2960 |

Note: This table represents generalized expected ranges and not experimental data.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light. Non-polar bonds and symmetric vibrations, which are often weak in FT-IR, can produce strong signals in Raman spectra. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic rings and the carbon-carbon backbone. Specific experimental Raman data for this compound has not been found in the surveyed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, distinct signals would be expected for the amine (-NH₂) protons, the aromatic protons on both phenyl rings, and the methyl (-CH₃) protons. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the fluorine and oxygen atoms and the electron-donating nature of the amino and methyl groups. Spin-spin coupling between adjacent non-equivalent protons would provide further structural information. No specific experimental ¹H NMR data has been published for this compound.

Carbon Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy detects the carbon atoms in a molecule, providing information about the number of different carbon environments and their electronic state. For this compound, a distinct signal would be expected for each unique carbon atom in the two aromatic rings and the methyl group. The chemical shifts would be highly informative, with the carbon atom bonded to fluorine exhibiting a characteristic large chemical shift and a strong coupling (¹JCF). As with other spectroscopic data, published experimental ¹³C NMR spectra for this compound are not available.

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR)

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a crucial technique for characterization. ¹⁹F NMR is highly sensitive and provides information about the chemical environment of the fluorine atom. For this compound, a single resonance would be expected, and its chemical shift would be indicative of its position on the aniline (B41778) ring. Coupling between the fluorine and nearby protons (H-F coupling) would be observable in both ¹H and ¹⁹F NMR spectra, aiding in the definitive assignment of the aromatic signals. Unfortunately, no experimental ¹⁹F NMR data for this specific molecule is available in the public domain.

Electronic Absorption and Emission Spectroscopy

The electronic transitions and photophysical properties of this compound are investigated using absorption and emission spectroscopy. These techniques provide insight into the molecular orbital energies and the influence of substituents on the aromatic framework.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, corresponding to the promotion of electrons to higher energy orbitals. The spectrum of this compound is expected to be a composite of its constituent chromophores: the fluorinated aniline ring and the methylphenoxy group. The parent aniline molecule exhibits an excitation peak around 286 nm. aatbio.com The presence of the ether linkage and the second aromatic ring creates a more extended conjugated system, which typically results in a bathochromic (red) shift of the absorption bands to longer wavelengths.

Substituents on the aromatic rings, such as the fluoro and methyl groups, along with the amino and ether linkages, will modulate the electronic transitions. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be employed to assign the observed absorption bands to specific electronic transitions, for instance, from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). scielo.org.za For similar complex molecules, distinct absorption peaks are often observed that correspond to different electronic transitions within the molecule. scielo.org.za

Table 1: Representative UV-Vis Absorption Data for Related Compounds

| Compound | Typical Excitation λmax (nm) | Chromophore System |

| Aniline | 286 aatbio.com | Single Aromatic Ring |

| Anisole | ~270 | Single Aromatic Ring |

| Substituted Thiazolidinone | 348, 406 scielo.org.za | Extended Conjugated System |

Fluorescence spectroscopy provides information on the electronic structure of a molecule's excited state. Many aniline derivatives are known to be fluorescent, with the emission properties being highly sensitive to substituents and the local environment. researchgate.netnih.gov The parent aniline molecule has a characteristic emission peak at approximately 336 nm. aatbio.com

Studies on a variety of aniline derivatives have shown that the non-ionized, or neutral, forms are typically the most fluorescent species, often with emission maxima around 350 nm. nih.gov The introduction of a fluorine atom can influence the fluorescence quantum yield and the position of the emission maximum. In some related systems, such as p-anisidine (B42471) in acidic solutions, phenomena like excited-state proton transfer have been observed, leading to significant shifts in the emission wavelength. nih.gov The fluorescence behavior of this compound would likely be influenced by solvent polarity and pH, which can affect the stability of the ground and excited states. nih.gov The interaction of similar molecules with other substances can also dramatically enhance fluorescence intensity. researchgate.net

Table 2: Fluorescence Emission Data for Aniline and Related Derivatives

| Compound/Species | Typical Emission λmax (nm) | Key Observation |

| Aniline | 336 aatbio.com | Basic fluorescence of the parent amine. |

| Neutral Aniline Derivatives | ~350 nih.gov | Most fluorescent species are typically neutral. |

| 5-Hydroxyindoles (in acid) | 520–540 nih.gov | Example of acid-induced fluorescence due to excited-state proton transfer. |

Mass Spectrometry for Molecular Ion Analysis and Fragmentation Patterns

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern upon ionization. For this compound (molecular formula C₁₃H₁₂FNO), the molecular ion peak (M⁺•) is expected to be prominent due to the stabilizing effect of the two aromatic rings. whitman.edu In accordance with the nitrogen rule, the presence of a single nitrogen atom results in an odd nominal molecular mass (217 g/mol ). libretexts.org

The fragmentation of the molecular ion is dictated by the functional groups present. Key fragmentation pathways for aromatic ethers and amines include:

α-Cleavage: A common pathway for amines, though less dominant in aromatic systems compared to aliphatic ones. libretexts.org

β-Cleavage: A major fragmentation for aromatic ethers occurs at the β-bond relative to the aromatic ring. whitman.edu

Loss of Substituents: The presence of a fluorine atom can lead to characteristic losses of F• (M-19) or neutral hydrogen fluoride (B91410) (M-20). whitman.edu

Rearrangements: McLafferty-type rearrangements can occur in suitable structures. nih.gov

Analysis of the mass spectrum of a related compound, 2-Fluoro-5-methylaniline, provides a practical example of the fragmentation of a fluorinated aniline. nist.gov For this compound, cleavage of the ether bond is a highly probable fragmentation route, leading to ions corresponding to the fluorinated aniline and methylphenoxy moieties.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Identity of Fragment | Neutral Loss | Fragmentation Pathway |

| 217 | [C₁₃H₁₂FNO]⁺• | - | Molecular Ion (M⁺•) |

| 216 | [C₁₃H₁₁FNO]⁺• | H• | Loss of a hydrogen atom from the amine group. whitman.edu |

| 198 | [C₁₃H₁₂NO]⁺• | F• | Loss of a fluorine radical. whitman.edu |

| 197 | [C₁₃H₁₁NO]⁺ | HF | Loss of neutral hydrogen fluoride. whitman.edu |

| 110 | [C₆H₅FO]⁺ | C₇H₇N | Cleavage of the ether C-O bond. |

| 107 | [C₇H₇O]⁺ | C₆H₅FN | Cleavage of the ether C-O bond. |

X-ray Diffraction (XRD) for Crystalline Structure Determination of Related Compounds

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles. suniv.ac.in While specific XRD data for this compound is not available, the principles of the technique and its application to related structures are well-established.

An XRD analysis would reveal:

Molecular Conformation: The precise dihedral angle between the two aromatic rings, which is a key conformational feature.

Bond Parameters: Exact lengths and angles of all bonds, including the C-F, C-N, and C-O bonds, allowing for comparison with theoretical models.

Intermolecular Interactions: The packing of molecules in the crystal lattice, governed by non-covalent interactions. This would include identifying any hydrogen bonds involving the amine group's hydrogen atoms and the nitrogen or oxygen lone pairs of adjacent molecules, as well as potential π-π stacking interactions between the aromatic rings.

The law of rational indices and Bragg's law form the theoretical basis for interpreting the diffraction patterns produced when X-rays interact with the crystalline lattice. suniv.ac.in In related chemical research, XRD has been used to confirm the structure of electrode materials used in the synthesis of substituted anilines. acs.org

Table 4: Structural Information Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Description | Significance |

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. | Defines the crystal system and lattice. suniv.ac.in |

| Bond Lengths | The distance between the nuclei of two bonded atoms. | Provides insight into bond order and strength. |

| Bond Angles | The angle formed between three connected atoms. | Determines the local geometry of the molecule. |

| Torsional (Dihedral) Angles | The angle between two planes defined by sets of three atoms. | Describes the conformation of the molecule, such as the twist between the two rings. |

| Intermolecular Distances | Distances between atoms of neighboring molecules. | Identifies hydrogen bonds, van der Waals forces, and other crystal packing forces. |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications in Elucidating Molecular Properties

Density Functional Theory (DFT) has become a primary method for studying the structural and electronic properties of organic molecules. dergipark.org.tr By approximating the many-electron problem to a matter of electron density, DFT calculations, often using hybrid functionals like B3LYP, can accurately predict various molecular attributes. dergipark.org.trresearchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 5-Fluoro-2-(3-methylphenoxy)aniline, this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found. The presence of the flexible ether linkage between the two aromatic rings suggests that multiple low-energy conformers may exist. Conformational analysis is therefore essential to identify the global minimum energy structure, which is the most likely conformation to be observed experimentally. The stability of the optimized geometry is typically confirmed by ensuring that all calculated vibrational frequencies are real (i.e., no imaginary frequencies).

Interactive Table 1: Representative Optimized Geometrical Parameters for Aniline (B41778) Derivatives.

This table illustrates the typical bond lengths and angles that are determined through DFT-based geometry optimization. The values are representative of those found in similar aniline structures.

| Parameter | Bond/Angle | Typical Value (Å or °) |

|---|---|---|

| Bond Lengths (Å) | C-N (aniline ring) | 1.39 - 1.41 |

| C-F (aniline ring) | 1.35 - 1.37 | |

| C-O (ether linkage) | 1.36 - 1.38 | |

| Bond Angles (°) | C-C-N (aniline ring) | 120 - 122 |

| C-C-F (aniline ring) | 118 - 120 | |

| C-O-C (ether linkage) | 117 - 119 |

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior and chemical reactivity. dergipark.org.tr The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, an electron acceptor, is related to the electron affinity. fluorine1.ru The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability. science.gov A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. dergipark.org.trnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, while the LUMO may be distributed across the aromatic system. The electron-donating amino group tends to raise the HOMO energy level, while the electronegative fluorine atom and the phenoxy group can influence both frontier orbitals. researchgate.net

Interactive Table 2: Representative Frontier Orbital Energies and Energy Gaps for Aniline Derivatives.

This table shows typical energy values calculated via DFT methods for substituted anilines, providing a reference for the expected electronic properties of the target molecule.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| p-Aminoaniline | -4.3713 | 0.2306 | 4.6019 thaiscience.info |

| p-Nitroaniline | -6.4621 | -2.5714 | 3.8907 thaiscience.info |

| p-Isopropylaniline | -5.2286 | 0.0682 | 5.2968 thaiscience.info |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netscienceopen.com The MEP surface plots the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential regions. scienceopen.com Typically, red and yellow areas represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote regions of positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.netnih.gov For this compound, the most negative potential (red/yellow) is expected to be localized around the electronegative nitrogen atom of the amino group and the oxygen atom of the ether linkage. The fluorine atom would also contribute to a negative potential region. Positive potential sites (blue) are generally found around the hydrogen atoms, particularly those of the amino group. nih.govthaiscience.info

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in a molecule, going beyond the classical Lewis structure. fluorine1.ru It examines charge transfer events, known as hyperconjugative interactions, which occur between filled (donor) and empty (acceptor) orbitals. These interactions stabilize the molecule, and their stabilization energy (E(2)) can be calculated using second-order perturbation theory. nih.gov In this compound, significant interactions would be expected, such as the delocalization of the nitrogen lone pair (n) into the antibonding π* orbitals of the aniline ring (n → π*), which is characteristic of the amino group's electron-donating nature. NBO analysis also calculates the natural atomic charges on each atom, offering a more chemically intuitive picture of charge distribution than other methods like Mulliken population analysis. researchgate.neticm.edu.pl

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR Chemical Shifts: Theoretical calculations can predict 1H and 13C NMR chemical shifts. For this compound, the calculations would account for the electronic environment of each nucleus, influenced by the electron-donating amino group, the electronegative fluorine, and the anisotropic effects of the two aromatic rings. For instance, the incorporation of an alkylthio group into aniline has been shown to shift the ortho proton downfield. researchgate.net

Vibrational Frequencies: The calculation of vibrational frequencies (IR and Raman) is essential for interpreting experimental spectra. After geometry optimization, the harmonic frequencies are computed. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically scaled by an empirical factor to improve agreement. The analysis helps in the assignment of specific vibrational modes to the observed spectral bands, such as N-H stretching, C-F stretching, and aromatic C-C vibrations. nih.gov

UV-Vis Absorption Maxima: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and corresponding oscillator strengths, which allows for the prediction of the UV-Vis absorption spectrum. fluorine1.ru The main absorption bands typically correspond to π → π* and n → π* transitions within the aromatic system. The calculated absorption maximum (λmax) provides insight into the electronic transitions responsible for the molecule's color and photochemical properties.

Interactive Table 3: Representative Theoretically Predicted Spectroscopic Data.

This table provides an example of the types of spectroscopic data that can be generated through DFT and TD-DFT calculations.

| Spectroscopic Parameter | Functional Group/Transition | Typical Calculated Value |

|---|---|---|

| Vibrational Frequency (cm-1) | N-H Stretch | ~3450 - 3500 |

| Vibrational Frequency (cm-1) | Aromatic C=C Stretch | ~1600 - 1650 |

| 1H NMR Chemical Shift (ppm) | Aromatic Protons | 6.5 - 7.5 |

| 13C NMR Chemical Shift (ppm) | Aromatic Carbons | 110 - 160 |

| UV-Vis λmax (nm) | π → π* | ~280 - 320 |

Quantum Chemical Descriptors and Reactivity Indices

From the fundamental energies calculated by DFT, particularly the HOMO and LUMO energies, a range of quantum chemical descriptors can be derived to quantify the global reactivity of a molecule. dergipark.org.trthaiscience.info These indices provide a framework for understanding and predicting the chemical behavior of this compound.

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2. scienceopen.com

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. It is calculated as η = (ELUMO - EHOMO)/2. scienceopen.com

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), softness indicates a molecule's polarizability and reactivity. scienceopen.com

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is calculated as ω = μ²/2η, where μ is the electronic chemical potential (μ ≈ (EHOMO + ELUMO)/2). A higher electrophilicity index suggests a greater capacity to act as an electrophile. thaiscience.info

By calculating these descriptors for this compound, a comprehensive profile of its intrinsic reactivity can be established, allowing for predictions of its behavior in chemical reactions.

No Specific Computational Studies Found for this compound

Therefore, it is not possible to provide an in-depth article on the computational and theoretical aspects of this compound as requested. The required scientifically accurate content and data tables for the specified outline sections are contingent on published research that does not appear to exist for this particular compound.

While general principles of computational chemistry allow for the theoretical calculation of properties such as chemical hardness, electronegativity, electrophilicity index, and the identification of nucleophilic and electrophilic sites through Fukui functions, presenting such an analysis would require performing a new, original computational study. Similarly, the analysis of non-covalent interactions, including hydrogen bonding, halogen bonding, and aromatic interactions like π-π stacking, necessitates specific molecular modeling and simulation data that is not publicly available for this compound.

Searches for closely related aniline derivatives did yield computational studies; however, in adherence to the strict instruction to focus solely on this compound, the findings from these other compounds cannot be presented as representative of the target molecule.

Consequently, until specific research on the computational and theoretical properties of this compound is conducted and published, a detailed article on this subject cannot be accurately generated.

Chemical Reactivity and Synthetic Transformations

Reactivity Profiles of Amino and Phenoxy Moieties in 5-Fluoro-2-(3-methylphenoxy)aniline

The reactivity of this compound is primarily centered around the electron-rich aniline (B41778) ring and the nucleophilic primary amine. The substituents on the ring—a fluorine atom and a phenoxy group—modulate this inherent reactivity.

In this compound, the amino group is at position 1, the phenoxy group at position 2, and the fluorine at position 5. The powerful activating and directing effect of the amino group dominates, strongly favoring substitution at its ortho (position 6) and para (position 4) positions. byjus.com

Position 4 (para to -NH2): This position is highly activated by the amino group and is also ortho to the phenoxy group. It is sterically accessible.

Position 6 (ortho to -NH2): This position is also strongly activated by the amino group but is adjacent to the bulky phenoxy group, which may cause some steric hindrance.

Position 3 (ortho to -OAr and meta to -NH2): This position is activated by the phenoxy group but only meta to the stronger amino group, making it less favorable for substitution.

Therefore, electrophilic aromatic substitution reactions, such as halogenation or nitration, are predicted to occur predominantly at the C4 and C6 positions of the aniline ring. byjus.com The high reactivity of anilines often necessitates moderating conditions or protection of the amino group (e.g., through acetylation) to prevent overreaction and decomposition. libretexts.org For instance, direct nitration can lead to oxidation and the formation of meta-substituted products due to the protonation of the aniline in the acidic medium, which converts the -NH2 group into a deactivating, meta-directing anilinium ion (-NH3+). byjus.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position | Substituent Effects | Predicted Reactivity |

|---|---|---|

| C3 | meta to -NH₂, ortho to -OAr, meta to -F | Low |

| C4 | para to -NH₂, meta to -OAr, ortho to -F | High |

The primary amine group (-NH2) in this compound possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. quora.com This nucleophilicity is central to many of its characteristic reactions. However, the lone pair is also delocalized into the aromatic ring through resonance, which makes anilines less basic and generally less nucleophilic than aliphatic amines like cyclohexylamine. chemistrysteps.com The electronic effects of the other ring substituents further modulate this reactivity. The electron-withdrawing fluorine atom at the para position relative to the phenoxy group can decrease the electron density of the ring system, which may slightly reduce the nucleophilicity of the amine compared to unsubstituted 2-phenoxyaniline.

The amine's nucleophilic character allows it to readily attack a wide range of electrophilic centers, including the carbonyl carbons of acyl halides, anhydrides, and esters, as well as the carbon of an imine or the electrophilic partner in coupling reactions. quora.comresearchgate.net

Derivatization Strategies and Functionalization

The versatile reactivity of the amine group allows for extensive derivatization of this compound, enabling its use as a building block in the synthesis of more complex molecules.

One of the most fundamental reactions of primary anilines is acylation to form amides. This is typically achieved by reacting the aniline with an acylating agent such as an acid chloride or acid anhydride. khanacademy.org The reaction involves the nucleophilic attack of the aniline's amino group on the electrophilic carbonyl carbon of the acylating agent. researchgate.net This transformation is often performed in the presence of a non-nucleophilic base (like pyridine) to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. libretexts.orgkhanacademy.org

The formation of the corresponding acetanilide, for example, can also serve as a strategy to temporarily protect the amino group and reduce its activating influence during other reactions like nitration or halogenation. libretexts.org The amide can later be hydrolyzed back to the amine under acidic or basic conditions. libretexts.org Various catalysts, including boronic acids, can facilitate direct amidation between carboxylic acids and amines under milder conditions. organic-chemistry.org

Table 2: General Reaction for Amide Formation

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Acetyl Chloride | N-(5-fluoro-2-(3-methylphenoxy)phenyl)acetamide |

| This compound | Acetic Anhydride | N-(5-fluoro-2-(3-methylphenoxy)phenyl)acetamide |

As a primary amine, this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. rsisinternational.orginternationaljournalcorner.com This reaction typically occurs via nucleophilic addition of the amine to the carbonyl group, forming a hemiaminal intermediate, which then dehydrates to yield the final imine product (-N=CHR). researchgate.net The reaction is often catalyzed by acid and may require the removal of water to drive the equilibrium toward the product. researchgate.net Aniline itself has been shown to catalyze imine formation in aqueous solutions. researchgate.net

Schiff bases derived from substituted anilines and various aldehydes are an important class of compounds and ligands in coordination chemistry and have been investigated for a range of biological activities. nih.govajol.inforasayanjournal.co.in The synthesis of fluorinated imines has been achieved through mechanochemical methods by grinding fluorinated benzaldehydes with aniline derivatives. mdpi.com

While this compound itself is not typically a direct substrate for cross-coupling, it can be readily converted into a suitable precursor. The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound and an organic halide or triflate. nih.govmdpi.com

To employ this chemistry, the aniline could be transformed into an aryl halide or pseudohalide. A common route involves the Sandmeyer reaction, where the primary amino group is converted into a diazonium salt (Ar-N₂⁺) using nitrous acid (generated from NaNO₂ and a strong acid) at low temperatures. libretexts.org This diazonium intermediate can then be reacted with various reagents to install a halogen, for example:

With CuCl or CuBr: to yield an aryl chloride or bromide.

With KI: to yield an aryl iodide.

With HBF₄ (Schiemann reaction): to replace the diazonium group with fluorine. libretexts.org

Once converted to an aryl halide (e.g., 1-bromo-5-fluoro-2-(3-methylphenoxy)benzene), the molecule becomes a viable substrate for Suzuki coupling with a variety of aryl or vinyl boronic acids or esters. researchgate.netresearchgate.net The site-selectivity in Suzuki reactions on polyhalogenated systems can be complex, but generally, the reactivity of halogens follows the order I > Br > Cl. nih.govresearchgate.net

Cyclization Reactions and Heterocycle Synthesis

The unique structural arrangement of this compound, featuring an aniline core with ortho-phenoxy and meta-fluoro substituents, provides a versatile platform for the synthesis of various heterocyclic compounds. The reactivity of the amino group, in conjunction with the adjacent phenoxy moiety and the aromatic ring, allows for several types of cyclization reactions.

Formation of Benzoxazole (B165842) Derivatives

Benzoxazoles are a class of heterocyclic compounds recognized for their wide range of biological activities. The conventional and most direct synthesis of the benzoxazole ring system involves the condensation and subsequent cyclization of a 2-aminophenol (B121084) with a carboxylic acid or its equivalent (e.g., aldehydes, acyl chlorides, or orthoesters). nih.govckthakurcollege.net This reaction joins the ortho-amino and ortho-hydroxyl groups of the 2-aminophenol with a single carbon atom from the reaction partner to form the five-membered oxazole (B20620) ring fused to the benzene (B151609) ring.

The structure of this compound, which is a 2-aminophenol ether, does not possess the free hydroxyl group necessary for direct intramolecular cyclization. Standard methods for benzoxazole formation are therefore not directly applicable. To utilize this compound as a precursor for a benzoxazole, a synthetic route would first require the cleavage of the ether bond to unmask the phenol (B47542) functionality, yielding 2-amino-4-fluorophenol (B1270792). This intermediate could then undergo a classical benzoxazole synthesis.

Common methods for the subsequent cyclization of the resulting 2-amino-4-fluorophenol to a benzoxazole derivative are summarized in the table below.

| Reagent Type | Specific Reagent | Catalyst/Conditions | Reference |

|---|---|---|---|

| Aromatic Aldehydes | Substituted Benzaldehydes | Ag@Fe2O3 nanocatalyst, Water:Ethanol, Room Temp | ckthakurcollege.net |

| Carboxylic Acids | Various | Strongly acidic conditions (e.g., PPA) | nih.gov |

| Multi-component | Aldehydes, etc. | Copper(II) complexes, mild conditions | rsc.org |

Synthesis of Benzoxazine (B1645224) Derivatives

Benzoxazines are six-membered heterocyclic compounds containing both oxygen and nitrogen. The synthesis of 1,3-benzoxazine derivatives traditionally involves the Mannich-like condensation of a phenol, a primary amine, and formaldehyde. More contemporary methods have expanded the range of accessible structures.

For a substrate like this compound, which lacks a phenolic hydroxyl group, direct application of the classical Mannich condensation is not feasible. However, modern transition-metal-catalyzed reactions offer alternative pathways. One such method is the rhodium(III)-catalyzed ortho-C–H bond carbonylation of anilines. This reaction could theoretically be applied to this compound, where the aniline nitrogen and an ortho C-H bond on the aniline ring react with carbon monoxide (CO) to construct the benzoxazinone (B8607429) ring system. The 2-(3-methylphenoxy) group would remain as a substituent on the resulting heterocyclic product.

Recent studies have detailed the conditions for such transformations, providing a potential route to benzoxazinone derivatives from aniline precursors. researchgate.netrsc.org This approach highlights the utility of C-H activation in synthesizing complex heterocycles from readily available starting materials.

| Reaction Type | Catalyst System | Key Reagents | Reaction Conditions | Reference |

|---|---|---|---|---|

| Redox-Neutral Spiroannulation | Rh(III) complex | Benzoxazine, Quinone | Not specified | researchgate.net |

| Electroactive Benzoxazine Synthesis | None (thermal curing) | Bisphenol A, p-aminodiphenylamine, Paraformaldehyde | Thermal curing | rsc.org |

Formation of Fluoroformamidines from Anilines

Fluoroformamidines are a functional group of growing interest in medicinal chemistry, combining the structural features of an amidine with a fluorine atom. While newer, more direct methods for their synthesis are being developed, they have shown limitations with aniline substrates. acs.org An established, albeit more tedious, multi-step procedure provides a reliable pathway for converting anilines, including this compound, into this valuable moiety. acs.orgnih.gov

The established synthetic sequence involves several distinct steps:

This multi-step approach allows for the systematic construction of the fluoroformamidine functional group from an aniline starting material. nih.gov

| Synthetic Step | Key Reagents | Intermediate Product | Reference |

|---|---|---|---|

| Formylation | Formic Acid, Reflux | N-(5-fluoro-2-(3-methylphenoxy)phenyl)formamide | acs.org |

| Chlorination | Sulfuryl chloride, Thionyl chloride | 5-fluoro-2-(3-methylphenoxy)phenylcarbonimidoyl dichloride | acs.org |

| Amination | Amine Nucleophile (e.g., Morpholine) | Chloroformamidine derivative | nih.gov |

| Fluorination | Fluoride source (e.g., KF) | Fluoroformamidine derivative | acs.org |

Structure Property Relationships and Design Principles

Modulation of Photophysical Properties through Structural Design

The specific arrangement of electron-donating and electron-withdrawing groups within 5-Fluoro-2-(3-methylphenoxy)aniline suggests the potential for interesting photophysical properties, which can be fine-tuned through structural modifications.

The molecular structure of this compound, featuring an electron-donating amino group and an electron-withdrawing fluorine atom on the same aromatic ring, sets the stage for potential intramolecular charge transfer (ICT) upon photoexcitation. nih.govrsc.org In such donor-pi-acceptor (D-π-A) systems, the absorption of light can promote an electron from the highest occupied molecular orbital (HOMO), primarily localized on the donor (aniline), to the lowest unoccupied molecular orbital (LUMO), which may be influenced by the acceptor (fluorine). This charge redistribution in the excited state is a hallmark of ICT. nih.gov The efficiency of this ICT can be influenced by the solvent polarity and the specific electronic nature of the substituents. rsc.org

Molecules exhibiting strong ICT often display solvatochromism, where their absorption or emission spectra shift in response to the polarity of the solvent. nih.govacs.orgmdpi.com This phenomenon arises from the differential stabilization of the ground and excited states by the solvent molecules. mdpi.com In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. acs.org

Furthermore, fluorinated compounds can exhibit unique aggregation behaviors in solution. nih.govacs.org In some cases, this can lead to aggregation-induced emission (AIE), a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. nih.gov This effect is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. nih.gov

Impact of Molecular Architecture on Advanced Material Properties (from studies on related fluorinated anilines and benzoxazines)

The unique structural and electronic features of fluorinated anilines like this compound make them valuable precursors for advanced materials, particularly polybenzoxazines. researchgate.net The incorporation of fluorine into the polymer backbone can impart a range of desirable properties.

Polybenzoxazines derived from fluorinated monomers often exhibit enhanced thermal stability due to the high strength of the carbon-fluorine bond. nycu.edu.twresearchgate.net They can also possess lower dielectric constants and reduced water absorption, which are critical properties for microelectronics applications. researchgate.netnycu.edu.tw The low polarizability of the C-F bond contributes to the reduction in the dielectric constant. researchgate.net

The molecular architecture of the starting aniline (B41778), including the presence and position of substituents, directly influences the properties of the resulting polybenzoxazine. For instance, the crosslink density of the polymer network, which affects its thermomechanical properties, can be tailored by the structure of the monomer. nih.gov Studies on various substituted polybenzoxazines have shown that the glass transition temperature, thermal degradation temperature, and mechanical strength are all correlated with the molecular structure of the benzoxazine (B1645224) monomer. nih.govrsc.org

| Property of Fluorinated Polybenzoxazines | Influence of Fluorine and Molecular Architecture |

| Thermal Stability | Increased due to the high strength of the C-F bond. nycu.edu.twresearchgate.net |

| Dielectric Constant | Lowered due to the low polarizability of the C-F bond. researchgate.netnycu.edu.tw |

| Water Absorption | Reduced, leading to better performance in humid environments. nycu.edu.tw |

| Thermomechanical Properties | Influenced by the crosslink density, which is determined by the monomer structure. nih.gov |

Considerations for Hole-Transporting Materials (HTMs)

The potential of a molecule like This compound as a hole-transporting material (HTM) in optoelectronic devices, such as perovskite solar cells (PSCs) or organic light-emitting diodes (OLEDs), would be contingent on several key molecular and bulk properties. The design and evaluation of such a material would involve considerations of its electronic, morphological, and thermal characteristics.

A primary consideration is the energy level alignment of the HTM with adjacent layers in a device. The highest occupied molecular orbital (HOMO) of the HTM must be suitably aligned with the valence band of the perovskite or the work function of the anode to ensure efficient hole extraction and injection. The introduction of a fluorine atom, an electron-withdrawing group, is a common strategy to lower the HOMO energy level. This can enhance the open-circuit voltage (Voc) of a solar cell and improve the stability of the device. The presence of the electron-donating methyl group on the phenoxy ring and the amine group would counteract this effect to some extent, requiring a careful balance to achieve the optimal HOMO level.

Furthermore, the hole mobility of the material is a critical parameter. For efficient charge transport, the material should form a uniform and stable amorphous film, which helps to prevent crystallization and the formation of grain boundaries that can act as charge traps. The non-planar structure resulting from the ether linkage between the aniline and phenoxy rings, along with the substitution pattern, would likely promote the formation of a stable amorphous state.

The thermal stability of an HTM is also crucial for the long-term operational stability of electronic devices. The material must be able to withstand the temperatures involved in device fabrication and operation without degrading.

Design Principles for Optical Materials Components

When designing optical materials, properties such as transparency, refractive index, and photophysical characteristics are paramount. For This compound to be considered as a component in an optical material, its absorption and emission spectra would need to be thoroughly characterized.

The electronic structure, dictated by the arrangement of the fluoro, methylphenoxy, and aniline moieties, will determine the molecule's absorption profile. Generally, for applications requiring transparency in the visible spectrum, the onset of absorption should be in the ultraviolet region. The ether linkage and the specific substitution pattern would influence the degree of intramolecular charge transfer (ICT) upon photoexcitation, which in turn affects the absorption and emission wavelengths.

The design principles would also involve tuning the material's refractive index to match other layers in an optical device, thereby minimizing reflection losses at interfaces. The incorporation of fluorine can sometimes lower the refractive index.

Correlation between Computational Predictions and Experimental Observations in Structure-Property Relationships

In modern materials science, computational modeling, particularly using Density Functional Theory (DFT), is an indispensable tool for predicting the properties of new molecules before their synthesis. For This compound , DFT calculations could provide valuable insights into its structure-property relationships.

Table 1: Hypothetical Data Comparison for a Novel HTM

| Property | Computational Prediction (DFT) | Experimental Observation |

|---|---|---|

| HOMO Energy Level | -5.25 eV | -5.30 eV (Cyclic Voltammetry) |

| LUMO Energy Level | -1.98 eV | Not available |

| Optical Band Gap | 3.27 eV | 3.15 eV (UV-Vis Spectroscopy) |

| Dipole Moment | 2.5 D | Not available |

This table is illustrative and does not represent actual data for the specified compound.

Computational methods can predict the optimized molecular geometry, the distribution of the HOMO and LUMO, and the theoretical absorption spectrum. For instance, the HOMO is expected to be localized primarily on the electron-rich aniline and phenoxy moieties, while the LUMO might be distributed more across the entire molecule. The energy of the HOMO is a critical parameter for HTMs, and DFT provides a reliable initial estimate.

However, it is crucial to correlate these computational predictions with experimental observations to validate the theoretical models. Experimental techniques such as cyclic voltammetry are used to determine the HOMO and LUMO energy levels, while UV-Vis spectroscopy measures the optical band gap. Discrepancies between predicted and measured values can arise from the choice of the DFT functional and basis set, as well as solvent effects in experimental measurements. A strong correlation between computational and experimental data would provide a deeper understanding of the structure-property relationships and enable more rational design of new materials based on the This compound scaffold.

Without experimental data, any discussion remains speculative. The synthesis and characterization of This compound would be the necessary first step to explore its potential in the fields of hole-transporting and optical materials.

Advanced Applications and Research Horizons Focus on Chemical Role

Role as a Precursor in Advanced Materials Chemistry

The unique structural characteristics of 5-Fluoro-2-(3-methylphenoxy)aniline, specifically the presence of a fluorine atom and a methylphenoxy group on the aniline (B41778) backbone, position it as a valuable precursor in the field of advanced materials chemistry. These functional groups can significantly influence the electronic properties, solubility, and stability of resulting materials, making it a target for synthetic exploration.

Development of Hole-Transporting Materials (HTMs) for Optoelectronic Devices (e.g., Perovskite Solar Cells, Light-Emitting Diodes)

While direct studies featuring this compound in hole-transporting materials (HTMs) are not extensively documented, the broader class of fluorinated and aniline-based compounds is of significant interest for optoelectronic applications, particularly in perovskite solar cells (PSCs) and light-emitting diodes (LEDs). The performance and stability of these devices are critically dependent on the properties of the HTM layer.

The introduction of fluorine atoms into the structure of HTMs is a known strategy to lower the Highest Occupied Molecular Orbital (HOMO) energy levels. This adjustment can lead to a more favorable energy-level alignment with the valence band of perovskite materials, facilitating efficient extraction and transport of holes. This enhanced charge extraction contributes to higher power conversion efficiencies in PSCs. Furthermore, fluorination can increase the hydrophobicity of the hole-transporting layer, which in turn can improve the long-term stability of the device by preventing moisture ingress.

Aniline-based compounds, in general, are foundational for many successful HTMs due to their electron-donating nature, which is essential for hole transport. The synthesis of novel HTMs often involves the chemical modification of aniline precursors to fine-tune their properties. Given these established principles, this compound represents a promising, yet underexplored, building block for new generations of HTMs. Its combination of a fluorine atom for energy level tuning and stability enhancement, along with the methylphenoxy group which can influence solubility and molecular packing, makes it a compelling candidate for research in this area.

Key Properties of Aniline-Based HTMs for Perovskite Solar Cells

| Property | Desired Characteristic | Influence of this compound Moiety |

| HOMO Energy Level | Aligned with the perovskite valence band | The fluorine atom can lower the HOMO level for better energy alignment. |

| Hole Mobility | High | The overall molecular structure would determine this property. |

| Thermal Stability | High | The aromatic structure contributes to good thermal stability. |

| Hydrophobicity | High | The fluorine atom increases hydrophobicity, enhancing device stability. |

| Solubility | Good in common organic solvents | The methylphenoxy group can improve solubility for solution processing. |

Components in Fluorescent Dyes and Functional Organic Materials

The field of functional organic materials, including fluorescent dyes, often utilizes aniline derivatives as key synthetic intermediates. The electronic properties of the aniline ring can be readily modified by substituents, allowing for the tuning of absorption and emission wavelengths. The presence of a fluorine atom in this compound can influence the photophysical properties of any derived dye, potentially leading to enhanced quantum yields or shifts in the emission spectrum. The ether linkage and the methylphenoxy group also provide avenues for further functionalization, enabling the creation of complex molecular architectures with tailored properties for applications in sensing, imaging, and organic electronics. While specific examples utilizing this compound are not prominent in the literature, its structural motifs are consistent with those found in various functional organic materials.

Utility in Target-Oriented Organic Synthesis

The reactivity of this compound makes it a versatile building block in target-oriented organic synthesis, where the goal is the creation of complex molecules with specific functions.

Building Blocks for Complex Fluorinated Organic Molecules

Fluorinated organic molecules are of immense interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine, such as increased metabolic stability and altered electronic characteristics. This compound serves as a valuable scaffold for introducing a fluorinated phenoxy aniline moiety into larger, more complex structures. The amino group can be readily transformed into a wide range of other functional groups, and the aromatic rings are susceptible to further substitution, allowing for the construction of diverse molecular frameworks. The presence of both fluorine and a methylphenoxy group offers multiple points for synthetic modification, making it a useful intermediate in the synthesis of novel fluorinated compounds.

Intermediates in the Synthesis of Agrochemical Research Compounds

The synthesis of new agrochemicals often involves the exploration of novel chemical structures to identify compounds with desired biological activity, such as herbicidal or insecticidal properties. Aniline derivatives are common starting materials in the agrochemical industry. The specific substitution pattern of this compound, combining a fluoro and a methylphenoxy group, could lead to the discovery of new active ingredients. While direct application in commercial agrochemicals is not documented, its use as an intermediate in research programs aimed at discovering new crop protection agents is a plausible application.

Future Research Directions for this compound and its Analogues

The full potential of this compound as a building block in advanced materials and functional molecules remains largely untapped. Future research could productively focus on several key areas:

Systematic Evaluation in Optoelectronics: A thorough investigation into the synthesis and characterization of HTMs derived from this compound for use in perovskite solar cells and OLEDs is warranted. This would involve synthesizing a series of materials with this core structure and evaluating their photophysical and electronic properties, as well as their performance and stability in devices.

Development of Novel Fluorophores: The exploration of this compound as a precursor for novel fluorescent dyes could yield compounds with interesting photophysical properties. Research could target the synthesis of dyes with applications in biological imaging or as sensors for various analytes.

Medicinal Chemistry Exploration: Given the prevalence of fluorinated anilines in pharmaceuticals, a systematic study of the biological activity of derivatives of this compound could be a fruitful area of research. This could involve the synthesis of a library of compounds and screening them for various therapeutic targets.

Computational Studies: Theoretical and computational studies could be employed to predict the electronic and photophysical properties of materials derived from this compound. This could help to guide synthetic efforts and prioritize target molecules for experimental investigation.

Research on this compound Remains Limited

Initial investigations into the chemical compound this compound, identified by the CAS number 937596-33-3, reveal a notable scarcity of dedicated scientific literature. While the compound is structurally related to other fluorinated anilines and diaryl ethers, which are classes of molecules with significant applications in medicinal chemistry and materials science, specific research into its synthesis, electronic properties, and potential for creating new derivatives appears to be limited.

Similarly, a deep dive into the electronic and steric effects of this compound through advanced computational models is not documented in existing literature. While Density Functional Theory (DFT) is a common tool used to understand the electronic properties of molecules, such as the impact of fluorine and other substituents on the aromatic system, specific computational studies for this compound have not been published. researchgate.net Such studies would be crucial for understanding its reactivity and for the rational design of new functional materials.

The exploration of derivatives of this compound for academic applications in materials science and organic synthesis also appears to be an uncharted area. Aniline derivatives are foundational building blocks for a wide array of functional molecules, including polymers and organic light-emitting diode (OLED) materials. nih.govmdpi.com The unique combination of the fluoro, amino, and methylphenoxy groups in this compound could impart interesting properties to new materials. However, without foundational research on its synthesis and properties, the rational design of such derivatives remains speculative.

Q & A

Q. What are the optimal synthetic routes for preparing 5-Fluoro-2-(3-methylphenoxy)aniline, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or Ullmann coupling. For example:

- Step 1 : Start with 5-fluoro-2-nitroanisole. Replace the methoxy group with 3-methylphenol via SNAr (nucleophilic substitution) under basic conditions (e.g., K₂CO₃ in DMF at 120°C) .

- Step 2 : Reduce the nitro group to an amine using catalytic hydrogenation (H₂, Pd/C in ethanol) or chemical reduction (Fe/HCl). Monitor reaction progress via TLC or HPLC .

- Optimization : Use a Box-Behnken experimental design to vary parameters (temperature, catalyst loading, solvent polarity) and maximize yield .

Table 1 : Comparison of Reduction Methods

| Method | Catalyst/Reagent | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Catalytic H₂ | Pd/C, EtOH | 85–92 | >98% | |

| Fe/HCl | Fe, HCl | 75–80 | 95% |

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity Analysis : Use GC-MS or HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to quantify impurities .

- Structural Confirmation :

- FTIR : Confirm amine (-NH₂) stretch at ~3400 cm⁻¹ and aromatic C-F at 1200 cm⁻¹ .

- ¹H/¹³C NMR : Compare peaks with predicted spectra (e.g., aromatic protons at δ 6.5–7.5 ppm, methylphenoxy group at δ 2.3 ppm) .

- Elemental Analysis : Match calculated vs. observed C, H, N, F percentages (±0.3% tolerance) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent oxidation .

- Disposal : Neutralize with dilute HCl, then incinerate in a licensed facility to avoid environmental release .

Advanced Research Questions

Q. How do electronic and steric effects of the 3-methylphenoxy group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Mechanistic Study : Perform DFT calculations (e.g., Gaussian 16) to map electron density and HOMO-LUMO gaps. Compare with experimental reactivity in Suzuki-Miyaura couplings (e.g., with aryl boronic acids) .

- Steric Analysis : Use X-ray crystallography or molecular docking (AutoDock Vina) to assess steric hindrance from the methyl group. Correlate with reaction yields under varying conditions .

Q. What are the dominant degradation pathways of this compound in environmental matrices, and how can they be modeled?

- Methodological Answer :

- Photocatalysis : Expose the compound to UV light with TiO₂ or MnFe₂O₄/Zn₂SiO₄ catalysts. Quantify degradation products (e.g., fluoroquinones) via LC-MS/MS .

- Soil Fate Studies : Use column leaching experiments with spiked soil layers. Monitor migration using ¹⁴C-labeled tracer and model transport with HYDRUS-1D software .

Table 2 : Degradation Half-Lives Under Simulated Conditions

| Condition | Catalyst | Half-Life (h) | Major Byproduct | Reference |

|---|---|---|---|---|

| UV + TiO₂ | 1.0 g/L | 4.2 | 5-Fluoroquinone | |

| Solar + MnFe₂O₄ | 2.5 g/L | 6.8 | 3-Methylphenol |

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodological Answer :

- Pharmacophore Modeling : Use Schrödinger Suite to identify key interaction sites (e.g., amine group for H-bonding, fluorine for lipophilicity).

- ADMET Prediction : Run QSAR models (e.g., SwissADME) to estimate permeability (LogP), metabolic stability (CYP450 inhibition), and toxicity (AMES test) .

- Target Docking : Screen against kinase or GPCR libraries (PDB database) to prioritize synthesis targets .

Key Considerations for Data Contradictions

- Synthesis Yields : Discrepancies in catalytic vs. chemical reduction (Table 1) may arise from impurities in starting materials. Always validate with elemental analysis .

- Degradation Pathways : Variability in half-lives (Table 2) could reflect differences in light intensity or catalyst surface area. Standardize experimental protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.